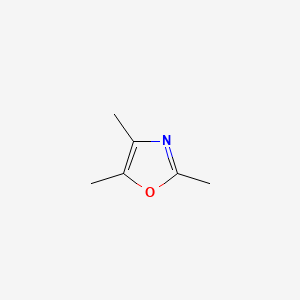

2,4,5-Trimethyloxazole

Descripción general

Descripción

2,4,5-Trimethyloxazole is a heterocyclic compound . It is an important volatile organic compound that is widely detected in food products such as wine and vinegar .

Synthesis Analysis

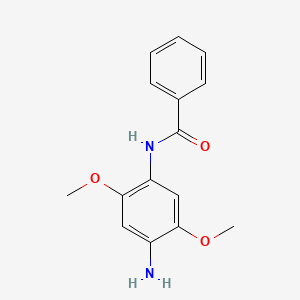

2,4,5-Trimethyloxazole is reported to be present in meat and roasted peanuts due to its formation by the reaction between 2,3-butanedione and alanine or cysteine due to Strecker′s degradation .Molecular Structure Analysis

The molecular formula of 2,4,5-Trimethyloxazole is C6H9NO . The average mass is 111.142 Da and the monoisotopic mass is 111.068413 Da .Chemical Reactions Analysis

2,4,5-Trimethyloxazole undergoes regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones .Physical And Chemical Properties Analysis

2,4,5-Trimethyloxazole has a density of 1.0±0.1 g/cm3, a boiling point of 133.5±0.0 °C at 760 mmHg, and a vapor pressure of 10.4±0.2 mmHg at 25°C . It has a flash point of 33.3±0.0 °C and an index of refraction of 1.457 .Aplicaciones Científicas De Investigación

Food Quality Analysis

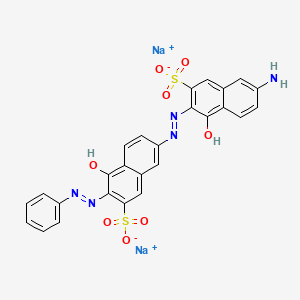

2,4,5-Trimethyloxazole is utilized in the development of colorimetric sensor arrays (CSAs) for detecting volatile organic compounds (VOCs) in food products like wine and vinegar . These CSAs, which include porphyrin complexes, offer a cost-effective and real-time alternative to traditional gas chromatography-mass spectrometry (GC-MS) methods. They are particularly effective in discriminating 2,4,5-Trimethyloxazole from other VOCs, improving the accuracy of food quality assessments .

Pharmaceutical Applications

While specific applications of 2,4,5-Trimethyloxazole in pharmaceuticals were not directly found, its role as a heterocyclic flavor compound suggests potential in drug formulation, especially where flavor masking or enhancement is required .

Agriculture

In agriculture, 2,4,5-Trimethyloxazole’s organoleptic properties, such as its green and nutty notes, may be explored for enhancing the sensory qualities of agricultural products. However, direct applications in crop cultivation or pest control are not evident from the available data .

Food Industry

The compound is significant in the food industry for its flavor properties. It occurs naturally in coffee and cocoa and is formed in meats and roasted peanuts through Strecker degradation. Its detection and quantification are essential for flavor profiling and quality control in food production .

Environmental Science

2,4,5-Trimethyloxazole’s detection in environmental samples can serve as an indicator of pollution or contamination, particularly in studies related to food spoilage or waste management. The CSA technology that detects this compound can be adapted for monitoring environmental VOCs .

Material Science

Though not explicitly detailed in the search results, the chemical properties of 2,4,5-Trimethyloxazole, such as its boiling point and solubility, could be relevant in material science for the synthesis of new materials or chemical sensors .

Chemical Synthesis

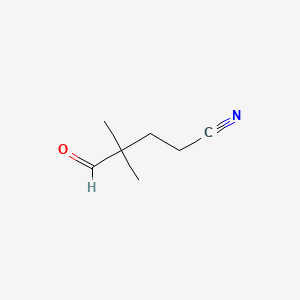

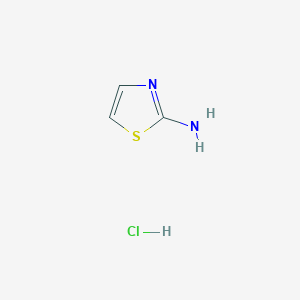

2,4,5-Trimethyloxazole undergoes regio- and diastereoselective photocycloaddition reactions with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones. This reaction is valuable for synthesizing complex organic molecules, which can have various applications in medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

2,4,5-Trimethyloxazole is an important volatile organic compound that is widely detected in food products such as wine and vinegar . The primary target of 2,4,5-Trimethyloxazole is a colorimetric sensor array (CSA) made of porphyrins and pH indicators . This CSA is used for analyzing the presence of 2,4,5-Trimethyloxazole in complex volatile organic compounds (VOCs) .

Mode of Action

The interaction of 2,4,5-Trimethyloxazole with its targets involves binding with the porphyrins in the CSA . The binding energies, dipole moments, or equilibrium constants of optimized porphyrins have an upward trend after combining with 2,4,5-Trimethyloxazole . The colorimetric dye of 5,10,15,20-tetrakis (4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) is found specifically sensitive to the compound of 2,4,5-Trimethyloxazole .

Biochemical Pathways

It is known that the compound plays a role in the detection of volatile organic compounds in food products .

Result of Action

The molecular and cellular effects of 2,4,5-Trimethyloxazole’s action primarily involve changes in the colorimetric sensor array (CSA) due to the binding of the compound with porphyrins . This results in an upward trend in the binding energies, dipole moments, or equilibrium constants of optimized porphyrins .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2,4,5-trimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022274 | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Boiled beef aroma | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.964 | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2,4,5-Trimethyloxazole | |

CAS RN |

20662-84-4 | |

| Record name | Trimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the aroma profile of 2,4,5-Trimethyloxazole and how is it synthesized?

A1: 2,4,5-Trimethyloxazole possesses a roasted and fragrant aroma. Its synthesis can be achieved through the Dakin-West and Robinson-Gabriel reactions. These reactions utilize alanine as the starting material and involve catalysts like dimethylamino pyridine and anhydrous sodium acetate. []

Q2: Can you elaborate on the reactivity of 2,4,5-Trimethyloxazole in the presence of light and oxygen?

A2: Research indicates that 2,4,5-Trimethyloxazole, when exposed to light and oxygen in the presence of chlorophylls and alcohol, exhibits a degree of reactivity with singlet oxygen. Interestingly, it shows higher photooxidation reactivity compared to 2,4,5-trimethylthiazole. This difference in reactivity can be attributed to the electron density variations at the C-1 and C-4 positions of these molecules. []

Q3: How does 2,4,5-Trimethyloxazole form in a food context?

A3: In a model system mimicking wine aging conditions, 2,4,5-Trimethyloxazole was found to be a product of the reaction between cysteine and diacetyl (DI). Interestingly, both DI and cysteine contribute the methyl group found at the C(2) position of the 2,4,5-Trimethyloxazole molecule. This finding highlights the complex pathways involved in the formation of heterocyclic compounds from dicarbonyls. []

Q4: Are there other food-relevant systems where 2,4,5-Trimethyloxazole is formed?

A4: Yes, 2,4,5-Trimethyloxazole has been identified as a product in the reaction between 3-hydroxy-2-butanone and ammonium sulfide. This reaction, studied across various temperatures, also yields other flavor compounds like 2,4,5-trimethyl-3-oxazoline, 2,4,5-trimethylthiazole, and 2,4,5-trimethyl-3-thiazoline. Notably, at temperatures above 100°C, tetramethylpyrazine becomes the major product. []

Q5: Does 2,4,5-Trimethyloxazole exhibit any antioxidant properties?

A5: Yes, studies using a microwave-induced L-cysteine/D-glucose Maillard model system revealed that 2,4,5-Trimethyloxazole possesses antioxidative properties. It was among several volatile antioxidants identified in the dichloromethane extracts of the model system, particularly at pH 9 and 5. []

Q6: Are there established analytical methods for detecting 2,4,5-Trimethyloxazole in beverages?

A6: Yes, a method using liquid-liquid extraction followed by silica gel purification and gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has been successfully employed to quantify 2,4,5-Trimethyloxazole in wine samples. []

Q7: How can 2,4,5-Trimethyloxazole be used in synthetic chemistry?

A7: 2,4,5-Trimethyloxazole can serve as a starting material in the synthesis of complex heterocyclic compounds. For instance, reacting 2,4,5-Trimethyloxazole with benzoyl chloride leads to the formation of (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylvinyl benzoate, which can then be hydrolyzed to yield (Z)-2-(2,4,5-trimethyloxazol-2-yl)-1-phenylethenol. This compound exists in tautomeric forms and can be further reacted to produce various fused-ring heterocycles. []

Q8: Has 2,4,5-Trimethyloxazole been implicated in any off-flavors in food products?

A8: Yes, 2,4,5-Trimethyloxazole has been identified as a significant contributor to off-flavors, specifically in spray-dried cultured dairy powder. Solid-phase microextraction gas chromatography-mass spectrometry (SPME GC-MS) has been successfully used to quantify this compound in such products. []

Q9: Can 2,4,5-Trimethyloxazole participate in photocycloaddition reactions?

A9: Research indicates that 2,4,5-Trimethyloxazole readily undergoes photocycloaddition with both aliphatic and aromatic aldehydes. This reaction proceeds with high regio- and diastereoselectivity, yielding bicyclic oxetanes. Importantly, these adducts can be hydrolyzed to obtain erythro α-amino, β-hydroxy methyl ketones. []

Q10: How does the structure of 2,4,5-Trimethyloxazole influence its reactivity with acid chlorides?

A10: The presence of methyl substituents in 2,4,5-Trimethyloxazole influences its reactivity with acid chlorides, often leading to the formation of arylvinyl esters. This reaction proceeds through cyclic ketene acetal intermediates, highlighting the impact of substituents on the reactivity of oxazole derivatives. []

Q11: Are there any sensing applications utilizing 2,4,5-Trimethyloxazole?

A11: Emerging research explores the use of 2,4,5-Trimethyloxazole in the development of colorimetric detection methods for volatile organic compounds. This approach shows promise for applications like determining the storage time of vinegar. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)